molecular formula C22H27N5O2 B7099408 Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate

Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate

Cat. No.: B7099408
M. Wt: 393.5 g/mol
InChI Key: XTQYOHIJWGAJFE-UHFFFAOYSA-N
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Description

Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring via a pyridine bridge

Properties

IUPAC Name

tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-22(2,3)29-21(28)26-13-7-8-16(14-26)24-19-11-6-12-20(25-19)27-15-23-17-9-4-5-10-18(17)27/h4-6,9-12,15-16H,7-8,13-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQYOHIJWGAJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=CC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Pyridine ring formation: The benzimidazole derivative is then reacted with a pyridine carboxylic acid or its derivative to form the pyridine bridge.

    Piperidine ring attachment: The final step involves the coupling of the pyridine-benzimidazole intermediate with a piperidine derivative, such as tert-butyl piperidine-1-carboxylate, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The pyridine and piperidine rings may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities.

    Pyridine derivatives: Compounds containing the pyridine ring are widely used in medicinal chemistry.

    Piperidine derivatives: These compounds are commonly found in pharmaceuticals due to their favorable pharmacokinetic properties.

Uniqueness

Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]piperidine-1-carboxylate is unique due to the combination of the benzimidazole, pyridine, and piperidine moieties in a single molecule. This unique structure may confer enhanced biological activity and specificity compared to other similar compounds.

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